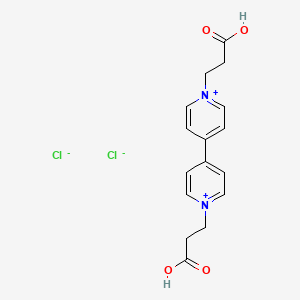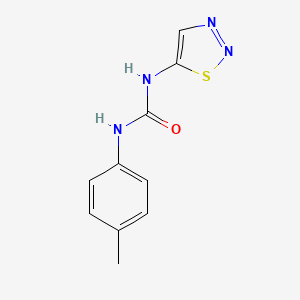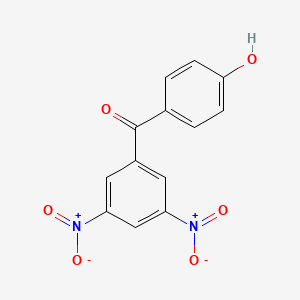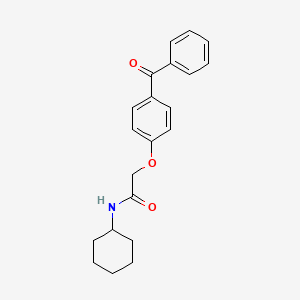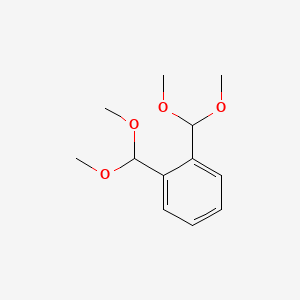
1,2-Bis(dimethoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(dimethoxymethyl)benzene is an organic compound with the molecular formula C12H18O4 It is a derivative of benzene, where two hydrogen atoms are replaced by dimethoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethoxymethyl)benzene can be synthesized through the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are typically used.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Methanol is commonly used as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,2-Bis(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of dimethoxybenzaldehyde or dimethoxybenzoic acid.
Reduction: Formation of dimethoxybenzene.
Substitution: Formation of halogenated derivatives such as bromodimethoxymethylbenzene.
科学的研究の応用
1,2-Bis(dimethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,2-Bis(dimethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The specific molecular targets and pathways depend on the type of reaction and the conditions used.
類似化合物との比較
Similar Compounds
1,2-Dimethoxybenzene: Similar structure but lacks the dimethoxymethyl groups.
1,4-Bis(dimethoxymethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Bis(diphenylphosphino)benzene: Contains phosphine groups instead of dimethoxymethyl groups.
Uniqueness
1,2-Bis(dimethoxymethyl)benzene is unique due to the presence of two dimethoxymethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
37864-64-5 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
1,2-bis(dimethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-11(14-2)9-7-5-6-8-10(9)12(15-3)16-4/h5-8,11-12H,1-4H3 |
InChIキー |
FNDWCHQNWWTVFA-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1C(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


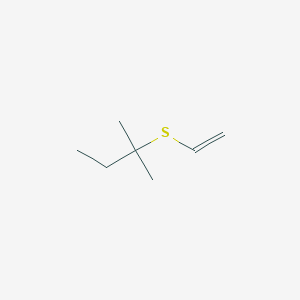
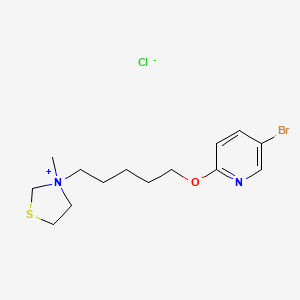
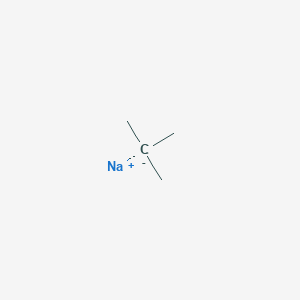
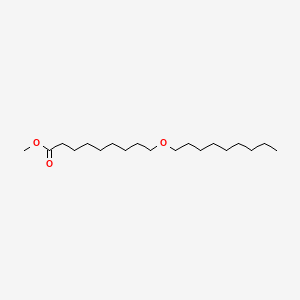
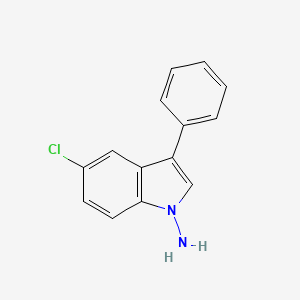

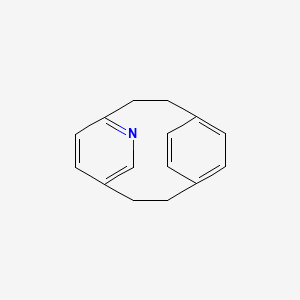
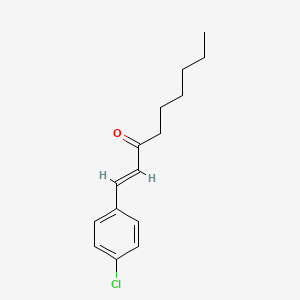
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
